molecular formula C13H16FN3O2 B11565046 (3E)-N-(4-fluorophenyl)-3-(propionylhydrazono)butanamide

(3E)-N-(4-fluorophenyl)-3-(propionylhydrazono)butanamide

Cat. No.: B11565046
M. Wt: 265.28 g/mol
InChI Key: YKTNOLKKCWLSHV-CXUHLZMHSA-N
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Description

(3E)-N-(4-FLUOROPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group and a propanamidoimino group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and butanoyl chloride.

    Formation of Intermediate: The reaction between 4-fluoroaniline and butanoyl chloride under basic conditions (e.g., using a base like triethylamine) leads to the formation of an intermediate amide.

    Amidation Reaction: The intermediate amide is then subjected to amidation with propanamide under suitable conditions (e.g., using a coupling reagent like EDCI) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (3E)-N-(4-FLUOROPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-FLUOROPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in the treatment of specific diseases.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.

    Polymer Production:

Mechanism of Action

The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(4-CHLOROPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE: Similar structure with a chlorine atom instead of fluorine.

    (3E)-N-(4-METHOXYPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE: Similar structure with a methoxy group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom in (3E)-N-(4-FLUOROPHENYL)-3-(PROPANAMIDOIMINO)BUTANAMIDE imparts unique electronic properties, affecting its reactivity and binding affinity.

    Biological Activity: The specific substitution pattern may result in distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

(3E)-N-(4-fluorophenyl)-3-(propanoylhydrazinylidene)butanamide

InChI

InChI=1S/C13H16FN3O2/c1-3-12(18)17-16-9(2)8-13(19)15-11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,15,19)(H,17,18)/b16-9+

InChI Key

YKTNOLKKCWLSHV-CXUHLZMHSA-N

Isomeric SMILES

CCC(=O)N/N=C(\C)/CC(=O)NC1=CC=C(C=C1)F

Canonical SMILES

CCC(=O)NN=C(C)CC(=O)NC1=CC=C(C=C1)F

Origin of Product

United States

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